N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide
Description
N-(2-Methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a spirocyclic compound characterized by a 1,3,8-triazaspiro[4.5]decane core. The molecule features:
- A 3-[(4-methylphenyl)methyl] substituent at position 3, introducing lipophilicity via the methylphenyl group.
- A 2,4-dioxo motif, enhancing electronic interactions with biological targets.
The molecular formula is estimated as C23H26N4O4 (molecular weight ≈ 422.5 g/mol), derived by analogy to the chloro-substituted analog (C22H23ClN4O4, 442.9 g/mol) described in , with chlorine replaced by a methyl group.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O4/c1-16-7-9-17(10-8-16)15-27-20(28)23(25-22(27)30)11-13-26(14-12-23)21(29)24-18-5-3-4-6-19(18)31-2/h3-10H,11-15H2,1-2H3,(H,24,29)(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VONREJGRICVBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3(CCN(CC3)C(=O)NC4=CC=CC=C4OC)NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide typically involves multiple steps, starting from commercially available reagents. One common synthetic route involves the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane to form an intermediate, which is then further reacted with appropriate reagents to form the final spirocyclic compound .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the development of advanced materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs, highlighting substituent variations and their implications:
Pharmacological and Physicochemical Insights
- Electron-Donating vs. Withdrawing Groups: The target compound’s methoxy group (electron-donating) may improve aqueous solubility compared to halogenated analogs (e.g., ’s chloro or ’s fluoro derivatives) but could reduce oxidative stability .
Carboxamide vs. Sulfonamide :
Spiro Core Modifications :
Biological Activity
N-(2-methoxyphenyl)-3-[(4-methylphenyl)methyl]-2,4-dioxo-1,3,8-triazaspiro[4.5]decane-8-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique spirocyclic structure and functional groups suggest a range of interactions with biological targets, making it a candidate for further research into its therapeutic applications.
Chemical Structure and Properties
The compound features a spirocyclic framework characterized by the presence of a triazaspiro structure. The molecular formula is , and its IUPAC name reflects its complex structure. The presence of methoxy and methylphenyl substituents contributes to its chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Weight | 430.5 g/mol |
| Molecular Formula | C24H26N4O4 |
| IUPAC Name | This compound |
The biological activity of this compound is hypothesized to stem from its ability to interact with specific molecular targets within cells. These interactions may involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cancer cell proliferation or other pathological processes.
- Receptor Modulation : It may bind to receptors involved in signaling pathways that regulate cell growth and apoptosis.
Anticancer Activity
Research has indicated that compounds with similar structural features exhibit significant anticancer properties. For instance, studies on triazaspiro derivatives have shown promising results against various cancer cell lines:
- Cell Line Studies : Compounds structurally related to this compound have demonstrated cytotoxic effects against breast cancer (MDA-MB-231) and non-small cell lung cancer cells. The IC50 values for related compounds ranged from 21.6 μM to 29.3 μM, indicating potent activity against these cell lines .
Antimicrobial Activity
The compound's potential as an antimicrobial agent is under investigation. Similar compounds have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications in the substituents can significantly affect the biological activity of the compounds:
- Electron-Withdrawing Groups : Incorporation of electron-withdrawing groups has been associated with enhanced cytotoxicity.
- Substituent Positioning : The position of substituents on the aromatic rings plays a critical role in determining the overall activity.
Case Studies
Several studies have explored the synthesis and biological evaluation of compounds in the triazaspiro series:
- Study by Elmongy et al. (2022) : This research synthesized various thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against MDA-MB-231 cells. The findings suggested that structural modifications could lead to increased potency .
- Research on Triazaspiro Derivatives : A study focused on the discovery of small-molecule inhibitors targeting mitochondrial permeability transition pores (mPTP) demonstrated that triazaspiro derivatives could effectively modulate cellular pathways involved in myocardial infarction treatment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
